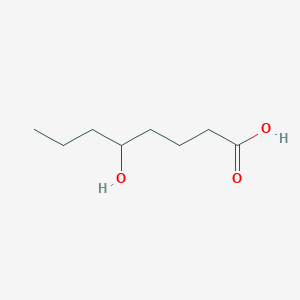

5-Hydroxyoctanoic acid

Description

Properties

IUPAC Name |

5-hydroxyoctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-4-7(9)5-3-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWNVEFFZXVKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-50-5 | |

| Record name | 5-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBW8G7HU58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies in Research

Detection and Characterization in Biological Matrices

5-Hydroxyoctanoic acid and its isomers are hydroxy fatty acids that have been identified in various biological systems. Their presence is often linked to specific metabolic pathways, particularly those involving the breakdown of fats or the synthesis of polyesters.

Microbial Systems

In microbial systems, hydroxyoctanoic acid isomers are primarily recognized as monomeric constituents of polyhydroxyalkanoates (PHAs). PHAs are polyesters produced by numerous bacteria as a form of carbon and energy storage. asm.orgnih.gov The specific composition of these polymers often reflects the carbon source provided to the microorganism. nih.govnih.gov

Several species of the genus Pseudomonas are notable for their ability to synthesize medium-chain-length PHAs (mcl-PHAs), which are composed of 3-hydroxy fatty acid monomers with 6 to 14 carbon atoms. mdpi.comnih.gov When grown on octane (B31449) or octanoic acid, Pseudomonas oleovorans and Pseudomonas putida produce PHAs where 3-hydroxyoctanoic acid is a primary monomer. asm.orgnih.govnih.gov For instance, in one study, the PHA produced by five different Pseudomonas species grown on octanoic acid consisted of 85-90 mol% 3-hydroxyoctanoic acid. nih.gov Similarly, investigations into Pseudomonas oleovorans grown on n-octane revealed the formation of intracellular granules composed of poly-β-hydroxyoctanoate. asm.org

Engineered microbial strains have also been developed for the targeted production of hydroxy fatty acids. In one study, genetically modified Escherichia coli was used for the bioconversion of octanoic acid into ω-hydroxyoctanoic acid, achieving a concentration of 275.48 mg/L. frontiersin.org The yeast Saccharomyces cerevisiae has also been engineered to produce mcl-PHAs, with gas chromatography-mass spectrometry (GC-MS) analysis confirming the presence of 3-hydroxyoctanoic acid as a monomer within the synthesized polymer. nih.gov

| Microorganism | Substrate | Detected Product Containing Hydroxyoctanoic Acid | Reference |

|---|---|---|---|

| Pseudomonas oleovorans | Octane / Octanoic Acid | Polyhydroxyalkanoate (PHA) with 3-hydroxyoctanoic acid monomers | asm.orgnih.gov |

| Pseudomonas putida | Octanoic Acid | PHA with 85-90 mol% 3-hydroxyoctanoic acid monomers | nih.gov |

| Engineered Escherichia coli | Octanoic Acid | ω-hydroxyoctanoic acid | frontiersin.org |

| Engineered Saccharomyces cerevisiae | Fatty Acids | PHA with 3-hydroxyoctanoic acid monomers | nih.gov |

Plant-Derived Sources

The natural occurrence of this compound in plants is not widely documented. However, research into producing biodegradable polymers in plants has led to its synthesis in transgenic systems. In a notable study, the medium-chain-length PHA synthase gene (PhaC1) from Pseudomonas aeruginosa was introduced into the plant Arabidopsis thaliana. pnas.org The resulting transgenic plants accumulated MCL-PHAs, and analysis of the polymer composition revealed the presence of various saturated and unsaturated 3-hydroxyalkanoic acids. Significantly, 3-hydroxyoctanoic acid and 3-hydroxyoctenoic acid were the major monomers, collectively accounting for 41% of the polymer's composition. pnas.org This research demonstrates that the metabolic pathways in plants, specifically the peroxisomal fatty acid β-oxidation cycle, can be harnessed to produce precursors for the synthesis of hydroxyoctanoic acid-containing polymers. pnas.org

In a separate context, a study on grapevines (Vitis vinifera) detected glycoconjugates of 3-methyl-4-hydroxyoctanoic acid, an isomer of this compound, in fruits, leaves, and shoots after the plants were treated with oak extract. acs.org

Animal Tissues (General Biochemical Context)

In animal tissues, this compound is understood within the context of fatty acid metabolism. The primary pathway for breaking down fatty acids is β-oxidation, which occurs in the mitochondria. nih.govyoutube.com However, alternative pathways exist, such as ω-oxidation, which takes place in the smooth endoplasmic reticulum of liver and kidney cells. This pathway becomes more significant when β-oxidation is impaired.

In several inherited metabolic conditions known as fatty acid oxidation disorders (FAODs), such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the β-oxidation pathway is defective. mdpi.com This leads to an accumulation of fatty acid intermediates, which are then shunted into the ω-oxidation pathway. The result is an increased urinary excretion of dicarboxylic acids and their corresponding hydroxy acid derivatives. mdpi.com For example, in MCAD deficiency, elevated levels of 5-hydroxyhexanoic and 7-hydroxyoctanoic acids have been observed in urine. mdpi.com While direct measurement of this compound is less commonly reported, its structural similarity to these identified biomarkers suggests it could also be formed through these alternative metabolic routes under conditions of impaired β-oxidation. Furthermore, research on the related compound 5-hydroxydecanoic acid shows that it is metabolized via β-oxidation, but its hydroxyl group creates a bottleneck, slowing the process and potentially impacting the metabolism of other fatty acids. nih.gov

Research Techniques for Isolation and Purification

The isolation and characterization of this compound and its isomers from biological matrices involve a multi-step process combining extraction, purification, and sophisticated analytical techniques. The specific methods often depend on whether the target compound is a free acid or a monomer within a larger polymer like PHA.

Isolation and Extraction: For intracellular products like PHAs, the process typically begins with harvesting the microbial cells via centrifugation, followed by lyophilization (freeze-drying) to remove water. nih.gov A common next step is solvent extraction. Various solvents have been used, with studies demonstrating successful extraction of mcl-PHAs from bacterial biomass using acetone (B3395972) or chloroform. nih.gov For free hydroxy acids in a liquid medium or plant extract, the sample is often first acidified to protonate the acid, making it more soluble in an organic solvent like ethyl acetate (B1210297) or ether for liquid-liquid extraction. nih.govpsu.edu

Purification: Following extraction, the crude product requires purification. For PHAs, a standard method is precipitation. After dissolving the polymer in a solvent like chloroform, a non-solvent such as cold methanol (B129727) or ethanol (B145695) is added, causing the purified polymer to precipitate out of the solution. nih.gov The precipitate can then be collected by filtration. For free organic acids, purification often involves chromatographic methods.

Characterization and Analysis: A range of analytical techniques is employed for the definitive identification and quantification of hydroxyoctanoic acids.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most frequently used technique for analyzing PHA composition. mdpi.comnih.gov The polymer is first subjected to methanolysis (hydrolysis with methanol and an acid catalyst, like sulfuric acid), which breaks the polyester (B1180765) bonds and simultaneously converts the hydroxy acid monomers into their more volatile methyl ester derivatives. nih.govnih.gov These methyl esters are then separated by GC and identified by their characteristic mass spectra from MS. nih.gov For analyzing free hydroxy acids, a derivatization step, such as silylation, is often performed to increase volatility before GC-MS analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is valuable for analyzing hydroxy fatty acids without the need for derivatization, which is particularly useful for less volatile or thermally unstable compounds. acs.org It can also be adapted for chiral analysis to separate different stereoisomers (R and S forms) by using specialized columns or chiral derivatizing agents. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify organic acids. lcms.cz Detection is often done using a UV detector after the acids have been derivatized, or by using other detectors sensitive to organic acids. semanticscholar.org

| Technique | Purpose | Description | Reference |

|---|---|---|---|

| Solvent Extraction (Acetone, Chloroform) | Isolation | Used to dissolve and extract PHAs from dried microbial biomass. | nih.gov |

| Precipitation (Methanol, Ethanol) | Purification | A non-solvent is added to a polymer solution to cause the purified polymer to precipitate. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification & Quantification | Separates volatile derivatives (e.g., methyl esters) of the hydroxy acids, which are then identified by their mass-to-charge ratio. Commonly used for PHA monomer analysis. | mdpi.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification & Chiral Analysis | Separates compounds in a liquid phase, suitable for direct analysis of free acids and for resolving stereoisomers. | acs.org |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information on the molecular structure, confirming the arrangement of atoms. | mdpi.com |

Enzymatic and Biocatalytic Pathways for 5 Hydroxyoctanoic Acid Biosynthesis

Exploration of Native Biosynthetic Routes

Currently, there is a notable lack of evidence for well-characterized, native biosynthetic pathways that produce 5-hydroxyoctanoic acid in significant quantities within organisms. While various hydroxy fatty acids are found in nature, they are typically hydroxylated at the alpha (C2), beta (C3), or omega (terminal) positions as intermediates in fatty acid metabolism or as components of complex lipids. The specific regioselective hydroxylation at the C5 position of octanoic acid is not a widely documented natural process, with some sources suggesting the compound is not found in nature thegoodscentscompany.com. The existence of a dedicated native enzymatic pathway for its synthesis remains to be discovered.

Engineered Microbial Production Systems

Given the absence of robust native pathways, the production of hydroxylated fatty acids like this compound has become a target for metabolic engineering and synthetic biology. By introducing and optimizing heterologous enzyme systems in well-characterized microbial hosts, researchers can create biocatalytic platforms for targeted chemical synthesis.

Engineered Escherichia coli has emerged as a prominent whole-cell biocatalyst for the production of hydroxy fatty acids. nih.gov This strategy involves using the bacterium as a self-contained factory where a supplied substrate, such as octanoic acid, is transported into the cell and converted into the desired product by heterologously expressed enzymes. The advantages of using E. coli include its rapid growth, well-understood genetics, and ease of genetic manipulation. In a typical whole-cell bioconversion process, octanoic acid is added to the culture medium, and the engineered cells perform the specific hydroxylation reaction. nih.govnih.gov

A well-studied enzymatic system for the functionalization of alkanes and fatty acids is the AlkBGT alkane hydroxylase complex from the OCT plasmid of Pseudomonas putida GPo1. nih.govnih.gov This system is primarily known for catalyzing the terminal (ω-position) hydroxylation of medium-chain fatty acids. While its natural function is ω-hydroxylation, the AlkBGT system serves as a foundational model for engineering fatty acid hydroxylation in heterologous hosts like E. coli. The system consists of three key components:

AlkG: A rubredoxin.

AlkT: A rubredoxin reductase.

AlkB: A membrane-bound hydroxylase.

Together, these proteins form an electron transport chain that facilitates the insertion of an oxygen atom onto the fatty acid chain. Studies using this system in engineered E. coli have successfully produced ω-hydroxyoctanoic acid from octanoic acid, demonstrating the viability of using such multi-component hydroxylase systems for bioconversion.

| Substrate | Host Organism | Key Enzyme System | Product | Concentration (mg/L) | Molar Yield (mol/mol) | Reference |

| Octanoic Acid | Engineered E. coli | AlkBGT | ω-Hydroxyoctanoic Acid | 275.48 | 0.63 | nih.gov |

| Decanoic Acid | Engineered E. coli | AlkBGT | ω-Hydroxydecanoic Acid | 309 | 0.86 | nih.gov |

| Dodecanoic Acid | Engineered E. coli | AlkBGT | ω-Hydroxydodecanoic Acid | 249.03 | 0.56 | nih.gov |

This table presents data for ω-hydroxy fatty acids produced using the AlkBGT system, illustrating the system's capability for fatty acid hydroxylation.

fadD : Encodes for acyl-CoA synthetase, which "activates" the fatty acid for degradation.

fadE : Encodes for acyl-CoA dehydrogenase, which catalyzes the first step of the β-oxidation cycle.

By creating knockout mutants (e.g., ΔfadD ΔfadE), the degradation of both the substrate and the product is blocked. This strategy has been proven to significantly increase the accumulation and final yield of hydroxy fatty acids in engineered E. coli strains.

Characterization of Key Enzymes and Enzyme Variants

The central challenge in producing this compound is achieving regioselective hydroxylation at the C5 position. This requires an enzyme capable of precisely targeting this specific carbon atom, distinguishing it from the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) positions. Cytochrome P450 monooxygenases (P450s) are a versatile superfamily of enzymes known for their ability to catalyze the regio- and stereospecific oxidation of non-activated C-H bonds. researchgate.netmdpi.com

While many P450s hydroxylate fatty acids at the α, β, or ω positions, specific clades have been identified with a preference for in-chain hydroxylation. nih.govresearchgate.netmedsciencegroup.comrsc.org Notably, a distinct clade of self-sufficient P450s, designated CYP505Es, has been identified that favors the in-chain C5 hydroxylation of dodecanoic acid (a C12 fatty acid). acs.org These enzymes, which contain a fused cytochrome P450 reductase (CPR) domain, have been successfully expressed in E. coli. acs.org The engineering and application of such enzymes are critical for developing a biocatalyst for this compound production. By employing directed evolution or rational design, the substrate specificity of these or other P450s could potentially be tailored to efficiently convert octanoic acid with high selectivity for the C5 position. mdpi.com

| Enzyme Family | Known Regioselectivity on Fatty Acids | Potential for 5-HOA Production | Reference |

| CYP505E | In-chain (C5) hydroxylation of dodecanoic acid | High: Demonstrates the desired C5-regioselectivity. May require engineering for optimal activity on octanoic acid. | acs.org |

| AlkBGT | Terminal (ω) hydroxylation | Low: Natural selectivity is for the wrong position, but serves as a model system for hydroxylation. | nih.gov |

| CYP4 Family | Terminal (ω) and sub-terminal (ω-1) hydroxylation | Low: Does not naturally target the C5 position. | nih.govmedsciencegroup.com |

| CYP152 Family | α- and β-hydroxylation | Low: Selectivity is for positions near the carboxyl group. | researchgate.netrsc.org |

Substrate Specificity and Catalytic Efficiency of Biocatalysts

The substrate specificity and catalytic efficiency of enzymes are paramount in determining the viability and productivity of biocatalytic pathways for this compound biosynthesis. Key enzymes in these pathways, particularly cytochrome P450 monooxygenases (CYPs), are responsible for the critical hydroxylation step of a fatty acid precursor. Their performance is dictated by their intrinsic kinetic properties and their affinity for specific substrates.

The substrate scope of biocatalysts is a critical factor. While many enzymatic reactions are highly specific, some enzymes exhibit promiscuous activities with non-cognate substrates that are not part of their main physiological function. In the context of this compound synthesis, the biocatalyst must efficiently recognize and convert octanoic acid or a derivative thereof. Research into the de novo biosynthesis of ω-hydroxyoctanoic acids has often utilized octanoic acid as the precursor substrate for hydroxylation. nih.govresearchgate.net

The catalytic efficiency of these enzymes is influenced by several factors, including the specific CYP isoform used, the associated cytochrome P450 reductase (CPR) which transfers electrons required for the reaction, and the availability of cofactors like heme. nih.govresearchgate.net Studies have systematically compared various heterologous CYP enzymes to identify the most efficient candidates for hydroxylating octanoic acid. The choice of carbon source can also strongly influence hydroxylation activity, with ethanol (B145695) being shown to be a preferred source in some yeast-based systems. nih.gov

While much of the research has focused on ω-hydroxylation to produce 8-hydroxyoctanoic acid, the principles of substrate specificity and the factors governing catalytic efficiency are directly applicable to the targeted synthesis of this compound. The regioselectivity of the hydroxylation reaction is a key determinant. While CYPs often exhibit high regioselectivity towards the ω-position of fatty acids, they can also have a broader chain length substrate specificity. researchgate.net Achieving hydroxylation at the C-5 position would require an enzyme with specific regioselectivity for that site on the octanoic acid backbone. Engineering of existing CYPs or discovery of novel enzymes with the desired regioselectivity is a key area of research for producing specific hydroxy fatty acid isomers.

Below are tables summarizing the findings on the substrate specificity and catalytic efficiency of biocatalysts relevant to the hydroxylation of octanoic acid.

Table 1: Comparison of Cytochrome P450 Enzyme Systems for Octanoic Acid Hydroxylation

| Enzyme System (CYP + Reductase) | Source Organism | Substrate | Product | Relative Efficiency/Titer | Reference |

| CYP52A13 + CPR | Candida tropicalis | Octanoic Acid | 8-Hydroxyoctanoic Acid | Moderate | nih.gov |

| CYPBM3 + CPR | Bacillus megaterium | Octanoic Acid | Hydroxyoctanoic Acids | High | nih.govresearchgate.net |

| P450foxy + CPR | Fusarium oxysporum | Octanoic Acid | Hydroxyoctanoic Acids | Low | nih.gov |

| CYP1A1 + hCPR | Homo sapiens | Octanoic Acid | Hydroxyoctanoic Acids | Low | nih.gov |

Note: Efficiency is described qualitatively based on reported product titers in comparative studies.

Table 2: Kinetic Parameters of Relevant Enzyme Classes

| Enzyme Class | Example Enzyme | Substrate | Km | kcat | kcat/Km | Reference |

| Cytochrome P450 | CYPBM3 | Fatty Acids | Varies | Varies | Varies | researchgate.net |

| Fatty Acid Synthase | FAS1R1834K/FAS2 | Acetyl-CoA, Malonyl-CoA | - | - | - | nih.govresearchgate.net |

| Alcohol Dehydrogenase | LbADH | (S)-chloro-ketone 3 | - | - | - | nih.gov |

Note: Specific kinetic data for the direct production of this compound is limited. The data presented is for enzyme classes known to be involved in fatty acid synthesis and modification, indicating the type of parameters used to evaluate catalytic efficiency. Km, kcat, and kcat/Km values are highly specific to the enzyme, substrate, and reaction conditions and are often not available in broad pathway-descriptive studies.

Intermediary Metabolism and Biochemical Pathways Involving 5 Hydroxyoctanoic Acid

Integration within Fatty Acid Metabolic Cycles (e.g., ω-oxidation)

The metabolism of 5-hydroxyoctanoic acid involves its participation in the primary fatty acid catabolic pathways, including beta-oxidation (β-oxidation) and omega-oxidation (ω-oxidation).

Beta-Oxidation: The principal pathway for fatty acid breakdown is β-oxidation, which occurs within the mitochondria and sequentially shortens the fatty acid chain to produce acetyl-CoA for energy production. mdpi.com When this compound enters the β-oxidation spiral, it is first activated to its coenzyme A (CoA) derivative, 5-hydroxyoctanoyl-CoA. After one cycle of β-oxidation, this would theoretically yield 3-hydroxyoctanoyl-CoA, shifting the hydroxyl group's position.

Omega-Oxidation (ω-oxidation): Omega-oxidation serves as an alternative, typically minor, route for fatty acid metabolism that becomes more prominent when β-oxidation is defective or overloaded. mdpi.com This pathway, located in the smooth endoplasmic reticulum of liver and kidney cells, involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. The process is initiated by cytochrome P450 enzymes (from the CYP4A and CYP4F subfamilies), which introduce a hydroxyl group at the ω-position. This is followed by successive oxidations by alcohol dehydrogenase and aldehyde dehydrogenase to form a dicarboxylic acid. nih.gov This resulting dicarboxylic acid can then be transported to the mitochondria to enter the β-oxidation pathway for further catabolism.

While this compound can be a substrate for these pathways, its formation is also linked to them. The (ω-1)-hydroxylation pathway, a related process, involves adding a hydroxyl group to the carbon atom adjacent to the terminal methyl group (the ω-1 carbon). For octanoic acid, (ω-1)-hydroxylation results in the formation of 7-hydroxyoctanoic acid. nih.gov The formation of this compound itself is proposed to occur via similar hydroxylation mechanisms acting on medium-chain fatty acids. nih.gov

Relationship to Related Hydroxy Fatty Acid Metabolites (e.g., 5-hydroxyhexanoic acid, 7-hydroxyoctanoic acid)

This compound is part of a family of medium-chain hydroxy fatty acids that are often detected together under specific metabolic conditions. Its closest relatives in this context are 5-hydroxyhexanoic acid and 7-hydroxyoctanoic acid. These compounds are considered byproducts of medium-chain triglyceride (MCT) metabolism and are believed to be derived from the (ω-1)-hydroxylation of medium-chain fatty acids or their acyl-CoA esters within liver cells. nih.gov

Studies have shown that the urinary excretion of these hydroxy fatty acids increases significantly under conditions that promote ω-oxidation, such as:

Medium-Chain Triglyceride (MCT) Feeding: The administration of diets rich in MCTs leads to a marked increase in the urinary output of both dicarboxylic acids and (ω-1) hydroxylated fatty acids. nih.govnih.govhmdb.ca In one study with patients with non-insulin-dependent diabetes, an MCT-substituted diet increased urinary 7-hydroxyoctanoic acid excretion 30-fold compared to a diet with long-chain triglycerides (LCTs). nih.gov

Impaired β-Oxidation: Inborn errors of metabolism that affect the β-oxidation spiral, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, cause a metabolic block. mdpi.comhmdb.ca This shunts fatty acids towards the ω-oxidation pathway, resulting in increased production and excretion of dicarboxylic acids and related hydroxy acids like 5-hydroxyhexanoic and 7-hydroxyoctanoic acid. mdpi.comhmdb.ca

Fasting: During periods of fasting, the body increases its reliance on fatty acid oxidation for energy, which can also lead to elevated excretion of these compounds. hmdb.ca

The relative degree of (ω-1)-hydroxylation compared to ω-hydroxylation appears to increase as the fatty acid chain length decreases. nih.gov This suggests that shorter medium-chain fatty acids are more likely to undergo hydroxylation at positions other than the terminal carbon. nih.gov 5-hydroxyhexanoic acid, a structurally similar but shorter-chain compound, has been specifically identified in patients with non-ketotic dicarboxylic aciduria.

| Metabolite | Associated Metabolic Conditions | Metabolic Origin |

|---|---|---|

| 5-Hydroxyhexanoic acid | MCT Feeding, Abnormal Fatty Acid Oxidation (e.g., MCAD deficiency), Fasting, Non-Ketotic Dicarboxylic Aciduria. mdpi.comnih.govhmdb.cahmdb.ca | Product of (ω-1)-hydroxylation of medium-chain fatty acids. nih.govhmdb.ca |

| 7-Hydroxyoctanoic acid | MCT Feeding, Abnormal Fatty Acid Oxidation (e.g., MCAD deficiency). mdpi.comnih.govnih.govhmdb.ca | Product of (ω-1)-hydroxylation of octanoic acid. nih.gov |

Potential Role in Cellular Metabolic Regulation (General Biochemical Mechanisms)

While direct research into the specific regulatory functions of this compound is limited, evidence from related hydroxy fatty acids suggests they are not merely metabolic byproducts but may also possess signaling capabilities.

One potential regulatory mechanism is the direct impact on metabolic flux. As discussed, the metabolism of hydroxylated fatty acids can create a bottleneck in β-oxidation at the L-3-hydroxyacyl-CoA dehydrogenase step. nih.gov This slowing of the pathway could serve as a passive regulatory mechanism, preventing metabolic overload and secondarily impairing the oxidation of other, non-hydroxylated fatty acids. nih.gov

Advanced Synthetic Methodologies for 5 Hydroxyoctanoic Acid and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes combined with the efficiency of chemical reactions, offering powerful pathways to produce hydroxy fatty acids. This approach often involves biocatalytic hydroxylation of fatty acid precursors followed by chemical modifications.

A prominent chemoenzymatic strategy involves the use of enzymes to introduce a hydroxyl group at a specific carbon position on a fatty acid chain. For instance, the de novo biosynthesis of 8-hydroxyoctanoic acid has been successfully demonstrated in Saccharomyces cerevisiae. nih.gov This was achieved by integrating a cytochrome P450 enzyme for the ω-hydroxylation of C8 fatty acids, which were produced by a specially mutated fatty acid synthase (FAS). nih.gov While this specific example produces the 8-hydroxy analogue, the principle of combining FAS and hydroxylase activities represents a key chemoenzymatic platform.

Another powerful enzymatic approach utilizes unspecific peroxygenases (UPOs). These enzymes can hydroxylate saturated fatty acids at non-activated carbon atoms using hydrogen peroxide as the oxidant. Studies have shown that UPOs can convert octanoic acid into a mixture of hydroxylated products, including 5-hydroxyoctanoic acid. acs.org This hydroxy acid intermediate often undergoes spontaneous intramolecular cyclization to form the corresponding δ-lactone, a valuable fragrance compound. acs.org The reaction is typically performed under mild conditions (e.g., pH 7.0, 25 °C), highlighting the advantages of biocatalysis. acs.org

Furthermore, chemoenzymatic cascades have been developed for producing various hydroxy acids. These can involve multi-enzyme systems within a single pot to convert simple starting materials into complex products with high efficiency and stereoselectivity. manchester.ac.uk For example, combining an L-amino acid deaminase with a D- or L-hydroxyisocaproate dehydrogenase can produce chiral α-hydroxy acids from L-amino acid precursors. manchester.ac.uk Similar cascade strategies could be envisioned for the synthesis of this compound from functionalized precursors. A chemo-enzymatic route for converting oleic acid into azelaic and pelargonic acids involves lipase-mediated epoxidation, followed by acid-catalyzed hydrolysis to a diol, and subsequent chemical oxidation and cleavage. mdpi.com This demonstrates the effective interplay between enzymatic and chemical steps to achieve complex transformations.

Stereoselective and Enantioselective Synthesis

The spatial arrangement of the hydroxyl group in this compound is critical for its biological activity and physical properties, making stereoselective synthesis a key area of research. upol.cz Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is particularly important for applications in the fragrance and pharmaceutical industries.

Significant progress has been made using cytochrome P450 monooxygenases, which are known for their ability to perform regio- and stereoselective C-H activation. A wild-type cytochrome P450, CYP116B46 from Tepidiphilus thermophilus, has been identified as being capable of the enantio- and regioselective C5 hydroxylation of decanoic acid to yield (S)-5-hydroxydecanoic acid. manchester.ac.uk The subsequent lactonization produces (S)-δ-decalactone with an enantiomeric excess (ee) greater than 90%. manchester.ac.uk This discovery is highly significant as it provides a direct enzymatic route to the chiral (S)-enantiomer of a mid-chain hydroxy fatty acid.

Other P450 enzymes have also been screened for this transformation. While some, like P450-AT, showed less preference and produced a mix of C5 and C6 hydroxylated products, P450-TT displayed excellent regioselectivity for the C5 position (90%). manchester.ac.uk Similarly, unspecific peroxygenases (UPOs) have demonstrated high enantioselectivity in the formation of γ-lactones from C8 and C10 fatty acids, suggesting their potential for producing chiral δ-lactones from the corresponding 5-hydroxy acid precursors. acs.org

Beyond enzymatic methods, traditional asymmetric synthesis provides routes to chiral hydroxy acids. Strategies include the use of chiral auxiliaries, such as in the Evans aldol (B89426) addition, which allows for the diastereoselective formation of a carbon-carbon bond and the introduction of a hydroxyl group with a defined stereochemistry. nih.govyoutube.com After the reaction, the auxiliary can be removed to yield the chiral hydroxy acid. nih.gov Other chemical methods for preparing nonracemic hydroxy acids include organocatalytic epoxidation of unsaturated precursors and asymmetric hydroboration. nih.gov

| Enzyme | C5-Hydroxylated Product (%) | C6-Hydroxylated Product (%) | Other Regioisomers (%) |

|---|---|---|---|

| P450-TT | 90 | 10 | 0 |

| P450-JT | 51 | - | - |

| P450-AT | 24 | 16 | 60 |

| P450-AX | 22 | - | 78 |

Chemical Synthesis Routes (e.g., oxygenation, epoxidation, ozonolysis of precursors)

Traditional chemical synthesis offers robust and scalable methods for producing hydroxy fatty acids, although they may lack the selectivity of enzymatic routes. These methods often rely on the functionalization of unsaturated or cyclic precursors.

Oxygenation and Oxidation: The Baeyer-Villiger oxidation of cyclic ketones is a classic method for producing lactones, which can then be hydrolyzed to the corresponding hydroxy acid. For the synthesis of a 5-hydroxy acid analogue, the oxidation of cycloheptanone (B156872) can produce a seven-membered lactone, which upon hydrolysis yields 7-hydroxyheptanoic acid. researchgate.net A similar strategy could be adapted using a substituted cyclooctanone (B32682) to access a this compound derivative. Direct oxidation of fatty acids can also be achieved, though controlling the position of hydroxylation on a saturated chain is a significant challenge. acs.org

Epoxidation: Epoxidation of an unsaturated fatty acid followed by ring-opening is a common two-step process to introduce a hydroxyl group. For example, an octenoic acid with a double bond at the C5 position could be epoxidized using reagents like peroxy acids (e.g., m-CPBA) or a catalytic system such as manganese sulfate (B86663) and hydrogen peroxide. organic-chemistry.orgulaval.ca The resulting epoxide can then be hydrolyzed under acidic or basic conditions to yield a diol, or reductively opened to give the desired hydroxy acid. A chemo-enzymatic version of this process uses a lipase (B570770) to generate a peroxy acid in situ, which then epoxidizes the fatty acid. mdpi.com

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds in unsaturated precursors. ulaval.cacsic.es This technique is used industrially to produce azelaic acid from oleic acid. ulaval.ca To synthesize a this compound precursor, one could start with a larger cyclic alkene. Ozonolysis would cleave the ring, generating a linear molecule with aldehyde and carboxylic acid termini. The aldehyde could then be selectively reduced to an alcohol, yielding the target hydroxy acid. For instance, ozonolysis of castor oil, followed by a specific workup, can yield (R)-3-hydroxynonanoic acid derivatives. csic.es

Novel Approaches in Sustainable Synthesis (e.g., Green Chemistry Principles)

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. ijnc.irmdpi.com

A core tenet of green chemistry is the use of biocatalysts, such as the enzymes discussed in section 5.1. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), reducing the energy demands of the process and avoiding the need for harsh reagents. ijnc.irresearchgate.net The use of whole-cell biocatalysts, like the engineered S. cerevisiae, further enhances sustainability by enabling de novo synthesis from simple renewable feedstocks like glucose, thus reducing reliance on petrochemicals. nih.goveuropa.eu

The choice of solvents and reagents is another critical aspect. Green chemistry promotes the use of environmentally benign solvents like water or supercritical fluids, or even solvent-free conditions. researchgate.netekb.eg The UPO-catalyzed hydroxylation of octanoic acid, for example, is performed in an aqueous buffer system. acs.org The use of hydrogen peroxide as an oxidant is also a green choice, as its only byproduct is water. acs.org

Atom economy, which measures how efficiently atoms from the reactants are incorporated into the final product, is another key metric. ijnc.ir Biocatalytic and chemoenzymatic cascade reactions are often highly atom-economical as they can combine multiple transformations into a single step, reducing the need for intermediate purification and minimizing waste. manchester.ac.uk Furthermore, designing processes that utilize renewable feedstocks, such as fatty acids derived from plant oils, aligns with the goal of creating a more sustainable chemical industry. csic.esijnc.ir

| Green Chemistry Principle ijnc.irmdpi.com | Application in Hydroxy Acid Synthesis | Example |

|---|---|---|

| Prevention of Waste | Developing atom-economical reactions and one-pot cascades. | Multi-enzyme cascade synthesis. manchester.ac.uk |

| Use of Catalysis | Employing selective biocatalysts (enzymes) or recyclable chemical catalysts. | P450 monooxygenase for selective C-H hydroxylation. manchester.ac.uk |

| Use of Renewable Feedstocks | Utilizing fatty acids from plant oils or glucose via fermentation. | Biosynthesis from glucose in S. cerevisiae. nih.gov |

| Safer Solvents and Auxiliaries | Performing reactions in aqueous media instead of hazardous organic solvents. | UPO-catalyzed hydroxylation in aqueous buffer. acs.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reactions typically run at or near room temperature. acs.org |

Derivatization Strategies for Research Applications (e.g., esters for further synthetic exploration)

Derivatization of this compound is crucial for both analytical characterization and further synthetic applications. The presence of two functional groups—a carboxylic acid and a hydroxyl group—allows for a wide range of chemical modifications.

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the polarity of the hydroxy acid must be reduced and its volatility increased. This is commonly achieved by converting the carboxylic acid to its methyl ester and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this silylation. nih.govresearchgate.net Another approach involves esterification with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) prior to GC-MS analysis. researchgate.net For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic separation, enabling the analysis of stereoisomers when chiral derivatizing agents like PGME (1-(9H-fluoren-9-yl)methyl ester) and PAME are used. nih.gov

For synthetic exploration, the hydroxyl and carboxyl groups offer orthogonal handles for further reactions. The carboxylic acid can be easily converted into an ester, such as a methyl or benzyl (B1604629) ester, to protect it while transformations are carried out on the hydroxyl group. mdpi.com Alternatively, the hydroxyl group can be protected (e.g., as a silyl (B83357) ether) to allow for chemistry at the carboxyl group, such as conversion to an amide or an acid chloride.

These esters and other derivatives serve as versatile intermediates. For example, the methyl ester of a hydroxy fatty acid can be a substrate for other enzymes, such as ω-transaminases, to convert the hydroxyl group into an amino group, yielding amino fatty acids which are precursors to polyamides. mdpi.com The ability to selectively modify either functional group makes this compound and its derivatives valuable building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals.

Analytical Methodologies for Quantitative and Qualitative Research of 5 Hydroxyoctanoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 5-hydroxyoctanoic acid from complex mixtures. Different chromatographic methods offer varying degrees of resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of hydroxy fatty acids like this compound, a crucial derivatization step is required to convert them into more volatile forms suitable for GC analysis. chromatographyonline.comtesisenred.net This process typically involves esterification and/or silylation of the carboxylic acid and hydroxyl groups. chromatographyonline.com

Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.netlipidmaps.org For instance, a method for analyzing non-volatile organic acids involves drying the sample, adding BSTFA and pyridine, and heating to 80°C for 3 hours to ensure complete derivatization. researchgate.net Another approach utilizes 2,3,4,5,6-pentafluorobenzyl bromide for derivatization at room temperature. researchgate.net

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification and quantification. The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can significantly enhance the sensitivity and selectivity of the analysis. lipidmaps.org

A typical GC-MS setup for hydroxy fatty acid analysis might employ a capillary column like a HP-5MS. The oven temperature program is carefully controlled to achieve optimal separation, for example, starting at 80°C, then ramping up to higher temperatures to elute the derivatized analytes. lipidmaps.org

High-Performance Liquid Chromatography (HPLC) for Hydroxy Acid Profiling

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC-MS, particularly for the analysis of non-volatile and thermally labile compounds without the need for derivatization. biomedpharmajournal.orgmdpi.comnih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. biomedpharmajournal.org

For the analysis of this compound and other hydroxy fatty acids, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. mdpi.comresearchgate.net The composition of the mobile phase, often a gradient mixture of an aqueous solution (sometimes with a pH modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is adjusted to achieve the desired separation. mdpi.comnih.govresearchgate.net

Detection in HPLC can be achieved through various means, with mass spectrometry (LC-MS) being a particularly powerful and specific method. mdpi.comnih.gov LC-MS provides molecular weight and structural information, enabling the confident identification of analytes. In a study analyzing free fatty acids in royal jelly, a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method was developed that allowed for direct quantification without derivatization. nih.gov This method successfully separated isobaric hydroxy fatty acids, such as 3-hydroxydecanoic acid and 10-hydroxydecanoic acid. nih.gov

The precision and accuracy of HPLC methods are critical. Validation typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), recovery, and repeatability. mdpi.com For example, recoveries for fatty acids in a validated LC-HRMS method ranged from 84% to 100%. mdpi.com

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) for Lipidomic Bioprofiling

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, high throughput, and minimal sample preparation. researchgate.netcsic.es It has gained traction in the field of lipidomics for the bioprofiling of complex samples. researchgate.netcsic.escsic.es In HPTLC, samples are applied to a plate coated with a stationary phase, and the separation is achieved by developing the plate in a chamber with a suitable mobile phase.

Following separation, the analytes can be visualized using various reagents and quantified by densitometry. csic.es For definitive identification, the separated spots can be directly analyzed by mass spectrometry, a technique known as HPTLC-MS. researchgate.netcsic.es This coupling allows for the structural elucidation of the separated compounds.

HPTLC-MS has been successfully applied to the lipidomic profiling of royal jelly, where it was used to identify and discriminate between different samples based on their fatty acid profiles. researchgate.netnih.gov In one study, HPTLC-image analysis combined with chemometrics was used to identify key chemical markers, including 8-hydroxyoctanoic acid, that differentiated fresh from lyophilized royal jelly. nih.gov The identified markers were then quantified using the HPTLC-imaging technique. nih.govrsc.org

Spectrometric Approaches

While chromatographic techniques coupled with mass spectrometry are the primary methods for the analysis of this compound, other spectrometric approaches can provide complementary information. Mass spectrometry, as a standalone technique or coupled with various ionization sources, is central to the identification and structural characterization of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in the determination of the elemental composition of the molecule. mdpi.comnih.gov

Advanced Sample Preparation and Derivatization for Enhanced Detection in Research

The success of any chromatographic analysis of this compound hinges on meticulous sample preparation. researchgate.netlipidmaps.org The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For GC-MS analysis, derivatization is an indispensable step to increase the volatility and thermal stability of this compound. chromatographyonline.com As previously mentioned, silylation is a common and effective method. researchgate.netlipidmaps.org The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization. researchgate.net

For HPLC analysis, while derivatization is not always necessary, it can be employed to enhance detection sensitivity, especially when using UV-Vis or fluorescence detectors. chromatographyonline.com Derivatization can also improve the chromatographic behavior of the analyte. nih.gov For instance, derivatization with a chromophoric or fluorophoric tag can significantly lower the limits of detection.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and preconcentration prior to both GC-MS and HPLC analysis. researchgate.net SPE cartridges with different sorbents can be used to selectively retain the analyte of interest while allowing interfering compounds to pass through.

Chemometric Analysis and Bioprofiling in Research Contexts

In the context of lipidomic research and bioprofiling, the large and complex datasets generated by chromatographic techniques necessitate the use of chemometric methods for data analysis and interpretation. researchgate.netnih.gov Chemometrics employs multivariate statistical techniques to extract meaningful information from chemical data.

Principal Component Analysis (PCA) is a common unsupervised pattern recognition technique used to visualize the relationships between samples and to identify outliers. nih.gov In a study on royal jelly, PCA based on HPTLC fingerprints was used to classify samples and identify discriminating chemical markers. nih.gov

Orthogonal Projections to Latent Structures (OPLS) is a supervised method that can be used to correlate chemical data with biological activity or other sample characteristics. researchgate.net This approach was used to link the fatty acid profiles of royal jelly subfractions to their in-vitro xanthine (B1682287) oxidase inhibitory activity. researchgate.net

Biological Function and Mechanistic Studies of 5 Hydroxyoctanoic Acid Non Human or Molecular Focus

Role in Microbial Physiology and Metabolism

5-Hydroxyoctanoic acid is recognized for its participation in fatty acid metabolism within microbial systems. It is a metabolite that can be formed through various fatty acid oxidation pathways, including beta-oxidation and omega-oxidation. The presence of a hydroxyl group on the fatty acid chain can influence the kinetics of these metabolic pathways.

In engineered microbial strains, such as Escherichia coli, this compound can be produced through bioconversion. For instance, genetically modified E. coli with deletions in genes related to β-oxidation (fadD and fadE) have been used to synthesize ω-hydroxy fatty acids. frontiersin.org One such system, when supplied with octanoic acid, produced 275.48 mg/L of ω-hydroxyoctanoic acid. frontiersin.org While this study focused on terminal hydroxylation, it demonstrates the capacity of engineered microbes to produce hydroxylated octanoic acids. frontiersin.org

The metabolism of medium-chain fatty acids in some microorganisms can lead to the formation of various hydroxylated byproducts. For example, the metabolism of octanoic acid can be a precursor to hydroxylated forms. The related compound, 5-hydroxyhexanoic acid, has been identified as a microbial metabolite, indicating that pathways for producing mid-chain hydroxylated fatty acids exist in the microbial world. hmdb.cahmdb.ca

Participation in Non-Mammalian Biological Processes

In non-mammalian systems, particularly bacteria, this compound and its isomers are involved in fundamental biological processes related to carbon storage and metabolism. Microorganisms utilize fatty acid oxidation pathways to generate energy and metabolic intermediates. Hydroxylated fatty acids can enter these pathways, though their metabolism may differ from their non-hydroxylated counterparts.

The production of this compound's structural isomers, such as (R)-3-hydroxyoctanoic acid, is a key step in the synthesis of polyhydroxyalkanoates (PHAs) in bacteria like Pseudomonas putida. researchgate.netebi.ac.uknih.gov These polymers serve as intracellular carbon and energy reserves, highlighting the central role of hydroxyalkanoic acids in bacterial survival and metabolic regulation. nih.govnih.gov

Molecular Interactions and Enzyme Regulation Studies

The introduction of a hydroxyl group to a fatty acid chain can significantly affect its interaction with metabolic enzymes. Research on related hydroxylated fatty acids indicates that they can be rate-limiting substrates in the β-oxidation pathway. Specifically, the turnover rate for hydroxylated intermediates at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step can be considerably slower than for non-hydroxylated fatty acids.

The synthesis of hydroxylated fatty acids is often catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for the hydroxylation of non-activated C-H bonds in fatty acids. For example, the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which synthesizes the bioactive product 5-oxo-ETE from 5-HETE, is tightly regulated by the intracellular ratio of its cofactor NADP+ to its inhibitor NADPH. nih.gov This demonstrates a sophisticated level of control over the production of hydroxylated lipid molecules. nih.gov

Table 1: Enzymes Involved in Hydroxy Fatty Acid Metabolism

| Enzyme/Enzyme Class | Function | Relevance to Hydroxyoctanoic Acid | Source(s) |

|---|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the hydroxylation of fatty acids at various positions. | Responsible for the potential formation of this compound from octanoic acid. | |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | An enzyme in the β-oxidation pathway that oxidizes hydroxyacyl-CoA esters. | The hydroxyl group in molecules like this compound can slow the kinetic rate of this enzyme. | |

| 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | An NADP+-dependent enzyme that oxidizes 5-hydroxy-eicosatetraenoic acid (5-HETE). | While specific to a 20-carbon fatty acid, it exemplifies the regulated nature of enzymes acting on 5-hydroxy fatty acids. | nih.gov |

| Acyl-CoA Synthetase (FadD) | Activates fatty acids to their acyl-CoA esters for entry into β-oxidation. | Deletion of the fadD gene in E. coli is a strategy to prevent degradation and accumulate hydroxylated fatty acids. | frontiersin.org |

Precursor Role in Biopolymer and Biosurfactant Production Research

Hydroxyalkanoic acids are valuable monomers for the microbial synthesis of biopolymers, such as polyhydroxyalkanoates (PHAs), and biosurfactants, like rhamnolipids. nih.govnih.gov Research in this area primarily focuses on the 3-hydroxy isomer, (R)-3-hydroxyoctanoic acid, as a key building block. nih.govpnas.org

Polyhydroxyalkanoates (PHA) Research and Applications

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various bacteria as a form of carbon and energy storage. nih.govpnas.org The specific monomers incorporated into the polymer chain depend on the bacterial strain and the carbon source provided. nih.gov

Medium-chain-length PHAs (mcl-PHAs), which are composed of monomers with 6 to 14 carbon atoms, are of particular interest due to their elastomeric properties. pnas.org The structural isomer of this compound, (R)-3-hydroxyoctanoic acid, is a principal component of mcl-PHAs produced by bacteria such as Pseudomonas putida. nih.govpnas.orgasm.org When Pseudomonas putida GPo1 is cultivated on octanoic acid or n-octane, it accumulates a polymer known as poly(3-hydroxyoctanoate) (PHO), which consists mainly of (R)-3-hydroxyoctanoic acid monomers (96 mol%). ebi.ac.uknih.govasm.org

In transgenic Arabidopsis thaliana engineered to produce mcl-PHAs, 3-hydroxyoctanoic acid and 3-hydroxyoctenoic acid together constituted 41% of the total monomers, demonstrating that β-oxidation intermediates can be channeled into PHA synthesis in eukaryotes. pnas.org

Table 2: Microbial Production of PHAs Containing C8 Monomers

| Microorganism | Substrate(s) | Primary C8 Monomer | Polymer Content (% of cell dry weight) | Source(s) |

|---|---|---|---|---|

| Pseudomonas putida GPo1 | Ammonium octanoate | (R)-3-Hydroxyoctanoic acid | 55-60% | nih.gov |

| Pseudomonas aeruginosa ATCC 10145 | n-Hexadecane | β-Hydroxyoctanoic acid | 7.5% (total PHA) | nih.gov |

| Transgenic Arabidopsis thaliana | Endogenous fatty acids | 3-Hydroxyoctanoic acid | ~0.4% (total PHA) | pnas.org |

Rhamnolipids and Glycolipids Synthesis Research

Rhamnolipids are glycolipid biosurfactants produced predominantly by Pseudomonas aeruginosa. nih.govwikipedia.orgabdel-mawgoud.com They consist of one or two rhamnose sugar molecules linked to a fatty acid tail. wikipedia.orgabdel-mawgoud.com The fatty acid component is typically a dimer of two β-hydroxyalkanoic acid molecules, most commonly β-hydroxydecanoic acid. nih.govabdel-mawgoud.com

Studies on the biosynthesis of these molecules show a close relationship with PHA metabolism, as both pathways utilize β-hydroxyalkanoic acids as precursors. nih.gov In P. aeruginosa, PHA synthesis occurs during the active growth phase, while rhamnolipid production increases during the stationary phase, suggesting a regulatory switch that diverts β-hydroxyalkanoic acids from polymer synthesis to biosurfactant synthesis. nih.gov While β-hydroxydecanoic acid is the major fatty acid component, other β-hydroxyalkanoic acids, including β-hydroxyoctanoic acid, can be incorporated into both PHAs and, to a lesser extent, the rhamnolipid structures produced by the same organism. nih.gov

Investigation of Bioactive Properties (e.g., Antimicrobial Activity of Derivatives in Research Models)

Research into the bioactive properties of C8 hydroxy fatty acids has primarily focused on derivatives of (R)-3-hydroxyoctanoic acid, which can be sourced from bacterial PHAs. researchgate.netnih.gov A study involving a library of 18 different compounds synthesized from (R)-3-hydroxyoctanoic acid revealed that the presence of a free carboxylic acid group was crucial for antimicrobial activity. nih.gov

These acid derivatives showed inhibitory effects against a range of Gram-positive and Gram-negative bacteria as well as fungi. researchgate.netnih.gov For example, the minimal inhibitory concentrations (MICs) against various bacteria were in the range of 2.8–7.0 mM, and against the fungi Candida albicans and Microsporum gypseum, the MICs ranged from 0.1–6.3 mM. nih.gov Furthermore, certain derivatives, such as 3-halogenated octanoic acids, were found to inhibit the formation of hyphae in C. albicans. nih.gov (R)-3-hydroxyoctanoic acid itself was also shown to inhibit the production of the virulence factor pyocyanin (B1662382) in the opportunistic pathogen Pseudomonas aeruginosa PAO1. nih.gov

Table 3: Bioactivity of (R)-3-Hydroxyoctanoic Acid and Its Derivatives

| Compound | Bioactivity Observed | Target Organism(s) | Source(s) |

|---|---|---|---|

| (R)-3-Hydroxyoctanoic acid | Inhibition of pyocyanin production (quorum sensing) | Pseudomonas aeruginosa PAO1 | nih.gov |

| (R)-3-Hydroxyoctanoic acid derivatives (general) | Antimicrobial activity (requires free carboxylic group) | Various bacteria and fungi | researchgate.netnih.gov |

| 3-Halogenated octanoic acids | Inhibition of hyphae formation | Candida albicans | nih.gov |

| (E)-Oct-2-enoic acid | Inhibition of pyocyanin production | Pseudomonas aeruginosa PAO1 | nih.gov |

Future Directions and Emerging Research Avenues for 5 Hydroxyoctanoic Acid

The study of 5-hydroxyoctanoic acid, a medium-chain hydroxy fatty acid, is poised at the intersection of metabolic research, biotechnology, and sustainable chemistry. While its specific roles and applications are still being elucidated, emerging research trends point toward a future where this compound could play a significant part in understanding complex biological systems and developing novel bioproducts. The following sections explore the key future directions and burgeoning research avenues for this compound, focusing on the integration of advanced analytical techniques, innovative biocatalytic methods, and the exploration of its untapped potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.